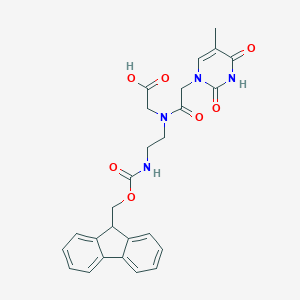

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

描述

Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.

作用机制

Target of Action

The primary target of Fmoc-PNA-T-OH is DNA. It is incorporated into a Peptide Nucleic Acid (PNA) and selectively binds to Thymine (T) in a complementary DNA strand .

Mode of Action

Fmoc-PNA-T-OH interacts with its targets through a process known as hybridization. This involves the formation of a PNA-DNA duplex, where the PNA strand is complementary to a specific DNA sequence . The Fmoc group protects amines in synthesis and is deprotected with bases such as secondary amines like piperidine .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-PNA-T-OH is DNA replication. By binding to specific DNA sequences, Fmoc-PNA-T-OH can potentially interfere with the process of DNA replication .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and heat , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Fmoc-PNA-T-OH’s action are largely dependent on its specific DNA target. By binding to DNA, it can potentially alter gene expression and disrupt cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-PNA-T-OH can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat , suggesting that it should be stored under inert gas and at low temperatures to maintain its stability .

生化分析

Biochemical Properties

The biochemical properties of Fmoc-PNA-T-OH are intriguing. The milder chemistry of the Fmoc/Bhoc protection allows the synthesis of PNA with sensitive reporter groups . The benzhydryloxycarbonyl (Bhoc) group protection of the exocyclic amino groups of the nucleobases provides sufficient protection during synthesis . It is readily removed under the cleavage conditions, and renders solubility to the monomers .

Cellular Effects

It is known that PNA oligomers are less soluble in water than DNA, and in some aqueous buffers (especially phosphate) poor solubility can be an issue . This is particularly true with increasing length (>12 units) and purine content (especially G above 60%) .

Molecular Mechanism

The molecular mechanism of Fmoc-PNA-T-OH involves forming extremely stable triplexes that have sufficient stability to invade intact double stranded DNA . The stronger binding between complementary PNA/DNA strands than between DNA/DNA strands at low to medium ionic strength can be attributed to the lack of charge repulsion between PNA and DNA .

Temporal Effects in Laboratory Settings

It is known that cleavage and deprotection can be achieved in minutes, provided a suitable resin is used .

生物活性

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid is a complex organic compound that integrates multiple functional groups, including fluorenyl and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C40H35N7O8, with a molecular weight of 741.7 g/mol. The IUPAC name reflects its intricate structure, which includes various protective groups typically used in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C40H35N7O8 |

| Molecular Weight | 741.7 g/mol |

| IUPAC Name | 2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |

| CAS Number | 169396-92-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group is often employed in peptide synthesis for temporary protection of amine groups, which may enable the compound to modulate biological pathways effectively.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures have shown significant inhibition against key enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis. For instance, derivatives containing the fluorenyl group have been evaluated for their inhibitory effects on Mycobacterium tuberculosis enzymes such as InhA, crucial for fatty acid biosynthesis .

- Cellular Interaction : The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, possibly affecting cellular proliferation and survival in pathogenic organisms.

Biological Activity Studies

Research has indicated that derivatives of the fluorenyl group exhibit various biological activities:

- Antimicrobial Activity : Compounds similar to this compound have been shown to possess antimicrobial properties against Staphylococcus aureus and other bacterial strains. For example, tilorone, a fluorenone derivative, demonstrated inhibitory effects on bacterial growth through mechanisms involving DNA primase inhibition .

Case Studies

Several case studies highlight the biological relevance of compounds related to this structure:

- Inhibition of Mycobacterial Enzymes : A study focused on the synthesis and screening of fluorenone derivatives revealed promising results in inhibiting InhA, an enzyme critical for mycobacterial survival. This suggests that similar compounds could be developed as anti-tuberculosis agents .

- Peptide Synthesis Applications : The Fmoc group allows for the selective protection of amino acids during peptide synthesis, indicating potential applications in drug development where precise amino acid sequences are crucial for biological activity .

科学研究应用

Medicinal Chemistry

Fmoc-AEA is utilized in the design and synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) group provides a protective mechanism during peptide synthesis, which is crucial for developing therapeutics.

Drug Delivery Systems

The compound's unique properties make it suitable for drug delivery applications. It can be conjugated with various drugs to improve their solubility and bioavailability. The dioxo-pyrimidine moiety has shown promise in targeting specific cellular pathways, enhancing the efficacy of the delivered drugs.

Peptide Synthesis

Fmoc-AEA plays a vital role in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild conditions, facilitating the stepwise addition of amino acids to form complex peptides. This method is widely used in producing therapeutic peptides and proteins.

Case Study 1: Anticancer Peptides

Research has demonstrated that peptides synthesized using Fmoc-AEA exhibit significant anticancer activity. For instance, a study reported the development of a peptide that selectively targeted cancer cells while sparing normal cells, leading to reduced side effects during treatment.

Case Study 2: Targeted Drug Delivery

In a recent study, Fmoc-AEA was conjugated with a chemotherapeutic agent to create a targeted delivery system. This approach improved the drug's efficacy by ensuring higher concentrations at tumor sites while minimizing systemic exposure.

属性

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYSHQBEXUIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of optimizing the synthetic routes for Fmoc-PNA-T-OH?

A: Fmoc-PNA-T-OH, or 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid, is a key building block for Peptide Nucleic Acids (PNAs). These synthetic molecules mimic natural nucleic acids and are important in chemical and biomedical research. [, ] Optimizing the synthetic routes for Fmoc-PNA-T-OH is crucial because it directly impacts the yield, purity, and reproducibility of the monomer synthesis. This, in turn, affects the efficiency and reliability of downstream PNA synthesis and applications. []

Q2: What is a key intermediate in the synthesis of Fmoc-PNA-T-OH, and why is it significant?

A: Research suggests that N-Boc-ethylenediamine is a crucial intermediate in the synthesis of both N-Boc-PNA-T-OH and N-Fmoc-PNA-T-OH. [] This significance stems from its role as a starting point for a synthetic pathway that demonstrably yields both PNA monomers with high purity and reproducibility. [] This finding highlights the importance of carefully selecting and optimizing each step in the synthetic route to achieve the desired product quality and efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。